molecular formula C17H22FN3O B2757007 N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide CAS No. 1311908-11-8

N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide

Cat. No.: B2757007
CAS No.: 1311908-11-8
M. Wt: 303.381
InChI Key: VALALNVKOMVTJM-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.

    Addition of the Cyanopropyl Group: The cyanopropyl group can be added through a nucleophilic addition reaction using a cyanide source.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides and nucleophiles such as sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a synthetic intermediate in the preparation of more complex molecules.

    Biology: As a tool for studying the effects of piperidine derivatives on biological systems.

    Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide would depend on its specific molecular targets and pathways. Typically, piperidine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanopropyl)-1-[(4-fluorophenyl)methyl]piperidine-3-carboxamide
  • N-(1-cyanopropyl)-1-[(3-chlorophenyl)methyl]piperidine-3-carboxamide
  • N-(1-cyanopropyl)-1-[(3-methylphenyl)methyl]piperidine-3-carboxamide

Uniqueness

N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(1-cyanopropyl)-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O/c1-2-16(10-19)20-17(22)14-6-4-8-21(12-14)11-13-5-3-7-15(18)9-13/h3,5,7,9,14,16H,2,4,6,8,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALALNVKOMVTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1CCCN(C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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